Cinerubin A

Description

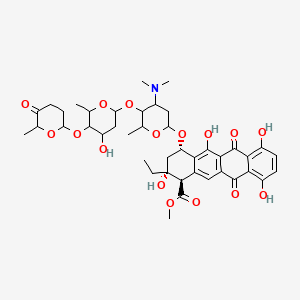

Structure

2D Structure

Properties

CAS No. |

34044-10-5 |

|---|---|

Molecular Formula |

C42H53NO16 |

Molecular Weight |

827.9 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17?,18?,19?,22?,26?,27-,28?,29?,30?,35-,39?,40?,42+/m0/s1 |

InChI Key |

STUJMJDONFVTGM-CEPMKHARSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

34044-10-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cinerubine A; MA-144A2; MA 144A2; MA144A2; Rhodirubin C; Ryemycin B2; Ryemycin-B2; Tauromycetin-IV; Tauromycetin IV; |

Origin of Product |

United States |

Foundational & Exploratory

Cinerubin A: A Technical Guide to its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A, an anthracycline antibiotic, is a secondary metabolite produced by various species of the genus Streptomyces. First identified in strains such as Streptomyces griseorubiginosus, S. eurythermus, and S. cinereoruber, this compound has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting a compilation of methodologies and data to support further research and development. The document outlines generalized protocols for the fermentation of producing Streptomyces strains, multi-step extraction and purification processes, and a summary of spectroscopic data essential for its identification.

Discovery and Producing Organisms

This compound is a glycosylated anthracycline antibiotic isolated from several species of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites. Initial discoveries identified Streptomyces griseorubiginosus as a producer of both this compound and B.[1] Subsequent research has also led to the isolation of Cinerubins from Streptomyces eurythermus and Streptomyces cinereoruber. A specific strain, Streptomyces No. 4915, has been reported to produce both this compound and B.[2]

Table 1: Streptomyces Strains Producing this compound

| Strain | Reference |

| Streptomyces griseorubiginosus | [1] |

| Streptomyces eurythermus | [1] |

| Streptomyces cinereoruber | [1] |

| Streptomyces No. 4915 | [2] |

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. While specific media compositions and fermentation parameters can be optimized for each strain, a general framework for cultivation has been established.

Inoculum Preparation

Prior to large-scale fermentation, an inoculum is prepared by transferring spores or mycelial fragments from a solid culture into a liquid seed medium. This seed culture is then incubated to generate sufficient biomass for inoculating the production fermenter.[1]

Production Media and Fermentation Parameters

A common medium for the cultivation of Streptomyces for the production of pigmented secondary metabolites is Potato Dextrose Broth (PDB).[1] Optimization of the production media has been shown to enhance the yield of pigmented biomass, with glucose and beef extract identified as having a significant positive effect on pigment production in Streptomyces griseorubiginosus.

Table 2: General Fermentation Parameters for Cinerubin Production

| Parameter | General Value/Condition |

| Medium | Potato Dextrose Broth (PDB) or other suitable nutrient-rich media |

| Temperature | 28-30 °C |

| Agitation | 180-240 rpm |

| Incubation Time | 7-14 days |

| pH | Neutral (around 7.0) |

Experimental Protocols

Fermentation Workflow

The overall workflow for the production of this compound via fermentation is depicted below.

References

Cinerubin A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A is an anthracycline antibiotic produced by Streptomyces species, notably Streptomyces griseorubiginosus. As a member of the anthracycline class of compounds, it exhibits significant biological activity, including antibacterial, antifungal, and potent anticancer properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its known mechanism of action, focusing on its role as a Topoisomerase II inhibitor and its impact on cellular signaling pathways leading to apoptosis. This document also outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex glycosidic anthracycline. While a definitive, publicly available 2D structure diagram remains elusive in the primary literature, its molecular formula has been established. Assignments for its 13C-NMR spectrum have been reported, confirming its structural class.[1]

Physicochemical Data

A comprehensive table of the physicochemical properties of this compound is presented below. Data for the closely related Cinerubin B is included for comparative purposes.

| Property | This compound | Cinerubin B | Source(s) |

| Molecular Formula | C₄₂H₅₃NO₁₆ | C₄₂H₅₁NO₁₆ | MedChemExpress, PubChem |

| Molecular Weight | 827.87 g/mol | 825.8 g/mol | MedChemExpress, PubChem |

| CAS Number | 34044-10-5 | 35906-51-5 | MedChemExpress, PubChem |

| Appearance | Red-colored pigment | Orange-Red Crystalline Solid | [2] |

| Solubility | Not explicitly stated | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | BenchChem |

| Melting Point | Not explicitly stated | 180-181 °C | BOC Sciences |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.2. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the crude methanolic extract from Streptomyces griseorubiginosus, a known producer of this compound, shows a maximum absorbance peak at 221 nm.[3] This is characteristic of the polyene nature of many antibiotics produced by Streptomyces.

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, with its anticancer properties being of significant interest to the scientific community.

Antimicrobial and Antifungal Activity

This compound has demonstrated activity against Gram-positive bacteria, mycobacteria, and various fungi.

Anticancer Activity

As an anthracycline, this compound's primary mechanism of anticancer activity is believed to be the inhibition of Topoisomerase II.[4] This enzyme is crucial for resolving DNA topological issues during replication and transcription. By stabilizing the Topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks in DNA, which subsequently triggers cell cycle arrest and apoptosis.[4][5]

2.2.1. Signaling Pathways in Cancer

The DNA damage induced by this compound activates a cascade of cellular signaling events, primarily centered around the DNA damage response and the intrinsic apoptosis pathway.

Figure 1. Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces griseorubiginosus

This protocol is a generalized procedure based on methods for isolating secondary metabolites from Streptomyces species.[2][6]

3.1.1. Fermentation

-

Prepare a seed culture of Streptomyces griseorubiginosus in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 2-3 days.

-

Inoculate a production medium (e.g., a medium containing glucose and beef extract) with the seed culture.

-

Incubate the production culture at 28-30°C with shaking for 7-10 days to allow for the production of this compound.

3.1.2. Extraction

-

Separate the mycelial biomass from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Lyse the mycelial cells using ultrasonication and extract the cell lysate with methanol.[2]

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to fractionate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) and UV-Vis spectroscopy to identify fractions containing the red-colored this compound.

-

Pool the this compound-containing fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Figure 2. Workflow for the isolation and purification of this compound.

Determination of IC₅₀ in Cancer Cell Lines

This protocol outlines a typical MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the this compound dilutions and include a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer agent. Its mechanism of action as a Topoisomerase II inhibitor aligns with that of other clinically successful anthracyclines. Further research is warranted to fully elucidate its chemical structure, define its biological activity profile across a wider range of cancer cell lines, and explore its therapeutic potential in preclinical models. The protocols and data presented in this guide provide a solid foundation for future investigations into this intriguing molecule.

References

- 1. Production of cinerubins by a Streptomyces griseorubiginosus strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production and Extraction of Red Bioactive Pigment from Streptomyces griseorubiginosus and Formulation of Bio-Lip Balm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Cinerubin A: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A is an anthracycline antibiotic with demonstrated anti-cancer properties. As a member of this well-established class of chemotherapeutics, its mechanism of action is understood to be multifactorial, primarily targeting fundamental cellular processes within cancer cells to induce cytotoxicity. This technical guide synthesizes the current understanding of the mechanisms of action of this compound, drawing inferences from the broader anthracycline class due to the limited specific research on this particular compound. The core mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger apoptosis and cell cycle arrest. This document provides a detailed exploration of these mechanisms, supported by available data on related compounds, and outlines representative experimental protocols for their investigation.

Core Mechanisms of Action

The anticancer activity of this compound, like other anthracyclines, is not attributed to a single mode of action but rather a combination of cellular insults that overwhelm and destroy cancer cells.

DNA Intercalation

This compound possesses a planar tetracyclic ring structure, a hallmark of anthracyclines, which allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the DNA, distorting its structure and interfering with crucial cellular processes such as DNA replication and transcription that are vital for the rapid proliferation of cancer cells.[1][2]

Topoisomerase II Inhibition

A primary and well-documented mechanism for anthracyclines is the inhibition of topoisomerase II.[1][3] This enzyme is essential for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks to allow DNA strands to pass through each other. This compound is believed to act as a topoisomerase II poison, stabilizing the covalent complex formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These DNA breaks are highly cytotoxic and trigger downstream signaling pathways that lead to cell death.[3]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety within the anthracycline structure of this compound can participate in redox cycling. This process leads to the production of highly reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[1][2] The resulting oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the cytotoxic effects of the drug.

Cellular Consequences of this compound Action

The culmination of DNA damage and cellular stress induced by this compound leads to two primary cellular outcomes: apoptosis and cell cycle arrest.

Induction of Apoptosis

The extensive DNA damage caused by this compound activates cellular DNA damage response pathways. This typically leads to the initiation of the intrinsic apoptotic pathway. Key events include the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner proteins of apoptosis, ultimately leading to programmed cell death.

Cell Cycle Arrest

The presence of DNA double-strand breaks triggers cell cycle checkpoints, particularly at the G2/M phase.[3] This arrest prevents the damaged cells from entering mitosis, thus halting their proliferation. This mechanism provides an opportunity for the cell to repair the DNA damage; however, in the case of extensive damage induced by this compound, the arrest is often prolonged and ultimately leads to apoptosis.

Quantitative Data on Anticancer Activity

While specific IC50 values for this compound are not widely available in the public domain, data for the closely related Cinerubin B and other common anthracyclines provide a valuable reference for its potential potency.

| Compound/Extract | Cell Line | Cancer Type | IC50/TGI Value |

| Cinerubin B | L1210 | Murine Leukemia | 15 nM |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~1.2 µM |

| Doxorubicin | NCI-H460 | Human Lung Carcinoma | ~13 nM |

| Doxorubicin | U251 | Human Glioblastoma | ~0.2 µM |

| Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) | MCF-7 | Breast Adenocarcinoma | TGI < 0.25 µg/mL |

| Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) | U251 | Glioblastoma | TGI = 3.05 µg/mL |

| Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) | NCI-H460 | Non-Small Cell Lung Cancer | TGI = 0.57 µg/mL |

Note: IC50 (Half-maximal inhibitory concentration) and TGI (Total Growth Inhibition) are measures of drug potency. Lower values indicate higher potency. The data presented is compiled from various sources and should be used for comparative purposes. Direct comparisons between IC50 and TGI should be made with caution.

Signaling Pathways

The cellular effects of this compound are mediated through complex signaling pathways, primarily revolving around the DNA damage response.

References

Cinerubin A: A Technical Overview of its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a broad range of cancers. As a member of this family, this compound is understood to exert its biological effects primarily through the disruption of DNA replication and the induction of programmed cell death in rapidly proliferating cells. This technical guide provides a comprehensive summary of the known biological activities of this compound and its close analog, Cinerubin B. It includes available quantitative data, detailed experimental protocols for its evaluation, and a depiction of the cellular pathways it is presumed to modulate. While specific quantitative data for this compound is limited in publicly available literature, the information presented for Cinerubin B offers valuable insights into the potential activity spectrum of this compound.

Quantitative Biological Activity

The antiproliferative and cytotoxic effects of Cinerubin B have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values provide a measure of the compound's potency.

Table 1: Antiproliferative Activity of Cinerubin B Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | TGI (µg/mL) |

| HCT-116 | Colon Carcinoma | 0.0006 | Not Reported |

| PSN1 | Pancreatic Cancer | 0.0012 | Not Reported |

| T98G | Glioblastoma | 0.0012 | Not Reported |

| A549 | Lung Carcinoma | 0.0006 | Not Reported |

| L1210 | Murine Leukemia | 0.015 | Not Reported |

| MCF-7 | Breast Cancer | Not Reported | < 0.25 |

| U251 | Glioblastoma | Not Reported | 3.05 |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Reported | 0.57 |

| 786-0 | Kidney Cancer | Not Reported | Not Reported |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. TGI (Total Growth Inhibition) is the concentration of a drug that completely inhibits the proliferation of tumor cells.

Core Mechanisms of Action

The primary mechanisms of action for anthracyclines like this compound are well-established and involve direct interaction with cellular DNA and key enzymes involved in DNA topology.

DNA Intercalation

This compound, like other anthracyclines, possesses a planar polycyclic aromatic ring system that allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a cessation of cell division and protein synthesis.

Topoisomerase II Inhibition

A crucial aspect of the anticancer activity of anthracyclines is their ability to inhibit topoisomerase II. This enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound is believed to stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent double-strand breaks, which triggers the apoptotic cascade and results in cancer cell death.

Caption: Generalized mechanism of action for this compound.

Signaling Pathways

The induction of DNA damage and cellular stress by this compound is expected to activate a cascade of downstream signaling pathways that ultimately determine the fate of the cancer cell. Based on the known effects of anthracyclines, this compound likely modulates key pathways such as the p53 tumor suppressor pathway and stress-activated protein kinase pathways.

Caption: Postulated signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

Antiproliferative Activity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

References

An In-depth Technical Guide to the Cinerubin A Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A is a member of the anthracycline family of aromatic polyketides, a class of secondary metabolites renowned for their potent anticancer properties. Produced by various species of the soil-dwelling bacteria Streptomyces, including Streptomyces griseorubiginosus and Streptomyces cinereoruber, the biosynthesis of this compound is a complex process orchestrated by a Type II polyketide synthase (PKS) and a series of tailoring enzymes.[1][2] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on bioinformatics analysis of the cinerubin B biosynthetic gene cluster (BGC) from Streptomyces sp. SPB074 (MIBiG Accession: BGC0000212) and comparative analysis with well-characterized anthracycline pathways such as those for doxorubicin and daunorubicin. This guide details the proposed functions of the key enzymes involved, presents available quantitative data on production, outlines detailed experimental protocols for the investigation of this pathway, and visualizes the proposed biosynthetic and regulatory pathways.

Introduction

Anthracyclines are a clinically significant class of chemotherapeutic agents used in the treatment of a wide range of cancers. Their mechanism of action often involves the intercalation of DNA and inhibition of topoisomerase II, leading to cancer cell death. This compound, as a member of this family, holds potential for drug development, and a thorough understanding of its biosynthesis is crucial for efforts in pathway engineering and the generation of novel, more effective analogs.

The biosynthesis of anthracyclines begins with the assembly of a polyketide backbone by a Type II PKS, followed by a series of post-PKS modifications including cyclization, aromatization, oxidation, and glycosylation. These tailoring steps are critical for the biological activity of the final molecule. This guide will dissect the proposed enzymatic steps leading to the formation of this compound.

The this compound Biosynthetic Gene Cluster

While a specific BGC for this compound has not been explicitly detailed in the literature, the high structural similarity to cinerubin B allows for the use of the putative cinerubin B BGC from Streptomyces sp. SPB074 (MIBiG Accession: BGC0000212) as a model.[3][4] This cluster contains genes encoding the minimal PKS, as well as a suite of tailoring enzymes predicted to be involved in the formation of the cinerubin aglycone and the attachment of sugar moieties.

Table 1: Proposed Functions of Key Genes in the this compound Biosynthetic Pathway (based on homology to BGC0000212 and other anthracycline BGCs)

| Gene (Locus Tag in BGC0000212) | Proposed Function | Homologs in Doxorubicin/Daunorubicin BGCs |

| SSBG_00495 | Ketosynthase α (KSα) | DpsA/DauA |

| SSBG_00496 | Ketosynthase β (KSβ)/Chain Length Factor (CLF) | DpsB/DauB |

| SSBG_00497 | Acyl Carrier Protein (ACP) | DpsG/DauG |

| SSBG_00498 | Aromatase/Cyclase | DpsY/DauY |

| SSBG_00499 | Cyclase | DpsF/DauF |

| SSBG_00500 | Ketoreductase | DpsE/DauE |

| SSBG_00501 | Oxygenase | DoxA |

| SSBG_00502 | Methyltransferase | DnrK |

| SSBG_00488 | Glycosyltransferase | DnrS |

| SSBG_00489 | Deoxysugar biosynthesis enzyme | DnmL |

| SSBG_00490 | Deoxysugar biosynthesis enzyme | DnmJ |

| SSBG_00491 | Deoxysugar biosynthesis enzyme | DnmV |

| SSBG_00492 | Regulatory Protein (SARP family) | DnrI |

The Putative this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound can be divided into three main stages: polyketide backbone synthesis, aglycone tailoring, and glycosylation.

Polyketide Backbone Synthesis

The formation of the this compound polyketide backbone is initiated by the minimal Type II PKS, which comprises the ketosynthase α (KSα), ketosynthase β/chain length factor (KSβ/CLF), and the acyl carrier protein (ACP). This enzymatic complex catalyzes the iterative condensation of a starter unit (likely propionyl-CoA) with nine extender units of malonyl-CoA to form a linear polyketide chain.

Caption: Formation of the linear polyketide chain.

Aglycone Tailoring

Following the synthesis of the linear polyketide chain, a series of tailoring enzymes, including aromatases, cyclases, ketoreductases, and oxygenases, act in a coordinated manner to fold and modify the backbone into the characteristic tetracyclic aglycone of this compound, ε-pyrromycinone.

Caption: Enzymatic modification of the polyketide chain to form the aglycone.

Glycosylation

The final stage of this compound biosynthesis involves the attachment of three sugar moieties to the ε-pyrromycinone aglycone. This process is catalyzed by glycosyltransferases, which utilize nucleotide-activated sugars synthesized by a dedicated set of enzymes within the BGC. For this compound, these sugars are L-rhodosamine, 2-deoxy-L-fucose, and L-rhodinose.

Caption: Synthesis and attachment of deoxysugars to the aglycone.

Quantitative Data

Quantitative data on the production of this compound is scarce in the publicly available literature. While fermentation optimization studies for other Streptomyces secondary metabolites have reported yields in the mg/L to g/L range, specific titers for this compound have not been consistently reported. This represents a significant knowledge gap and an area for future research.

Table 2: this compound Production Data (Illustrative - Data Not Currently Available)

| Streptomyces Strain | Fermentation Conditions | This compound Titer (mg/L) | Reference |

| S. griseorubiginosus | [Optimized Medium & Conditions] | Data not available | |

| S. cinereoruber | [Standard Medium & Conditions] | Data not available |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet published. However, the following sections provide detailed, adaptable protocols for key experimental procedures based on methodologies used for other well-characterized Type II polyketide synthase systems.

Heterologous Expression of the this compound Biosynthetic Gene Cluster in a Streptomyces Host

This protocol describes the general workflow for the heterologous expression of a large BGC, such as the one for this compound, in a suitable Streptomyces host like S. albus or S. coelicolor.

Caption: Workflow for heterologous expression of the this compound BGC.

Protocol:

-

BGC Amplification and Cloning:

-

Design primers to amplify the entire this compound BGC from the genomic DNA of the producing Streptomyces strain. Due to the large size, this may require amplification of several overlapping fragments.

-

Utilize a high-fidelity polymerase for PCR.

-

Assemble the fragments into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) using methods such as Gibson Assembly or TAR cloning. The vector should contain an attachment site (attP) for integration into the host chromosome and a suitable antibiotic resistance marker.

-

-

Plasmid Propagation in E. coli :

-

Transform the assembled plasmid into a suitable E. coli strain (e.g., DH5α for general propagation and ET12567/pUZ8002 for demethylation prior to Streptomyces transformation).

-

Select for transformants on LB agar containing the appropriate antibiotic.

-

Isolate and verify the plasmid construct by restriction digestion and sequencing.

-

-

Streptomyces Protoplast Transformation:

-

Prepare protoplasts from a suitable Streptomyces host strain grown in liquid medium containing glycine.

-

Transform the protoplasts with the demethylated plasmid DNA in the presence of polyethylene glycol (PEG).

-

Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) and overlay with an antibiotic for selection after an initial incubation period.

-

-

Verification of Transformants and Fermentation:

-

Isolate genomic DNA from putative transformants and confirm the integration of the BGC by PCR.

-

Inoculate a seed culture of a confirmed transformant in a suitable liquid medium (e.g., TSB).

-

Use the seed culture to inoculate a production culture in a fermentation medium known to support secondary metabolite production in Streptomyces.

-

Incubate with shaking at the optimal temperature for the host strain for 7-10 days.

-

-

Extraction and Analysis:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Extract the mycelium with methanol or acetone.

-

Combine the organic extracts, dry, and concentrate under reduced pressure.

-

Analyze the crude extract for the presence of this compound and its intermediates using HPLC and LC-MS.

-

In Vitro Enzymatic Assay for a Glycosyltransferase

This protocol provides a general method for expressing, purifying, and assaying the activity of a glycosyltransferase, which can be adapted for the glycosyltransferases in the this compound pathway.

Protocol:

-

Gene Cloning and Protein Expression:

-

Clone the coding sequence of the target glycosyltransferase gene into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Incubate at a lower temperature (e.g., 16-18°C) overnight to improve soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the protein and dialyze against a suitable storage buffer.

-

Assess purity by SDS-PAGE.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing:

-

Purified glycosyltransferase enzyme

-

The aglycone acceptor substrate (e.g., ε-pyrromycinone)

-

The nucleotide-activated sugar donor (e.g., TDP-L-rhodosamine)

-

A suitable buffer (e.g., Tris-HCl or HEPES) with appropriate pH and cofactors (e.g., MgCl2).

-

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction at various time points by adding a quenching solution (e.g., an organic solvent like methanol or acetonitrile).

-

Analyze the reaction products by HPLC or LC-MS to monitor the formation of the glycosylated product.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.

-

Regulation of this compound Biosynthesis

The biosynthesis of antibiotics in Streptomyces is tightly regulated at multiple levels. While the specific regulatory network for this compound has not been elucidated, analysis of the putative cinerubin B BGC (BGC0000212) reveals the presence of a gene (SSBG_00492) with homology to the Streptomyces antibiotic regulatory protein (SARP) family.[4] SARPs are pathway-specific transcriptional activators that often control the expression of the entire biosynthetic gene cluster.

It is also likely that global regulatory networks, responding to nutritional cues and cell density, influence the expression of the this compound BGC. These may involve two-component systems and other pleiotropic regulators.

Caption: Proposed regulatory cascade for this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Streptomyces is a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While a complete, experimentally validated pathway is yet to be fully elucidated, comparative genomics and bioinformatics provide a strong foundation for a putative pathway. This technical guide has outlined this proposed pathway, highlighted the key enzymatic players, and provided adaptable experimental protocols to facilitate further research in this area. The lack of quantitative production data and specific regulatory information underscores the need for further investigation to unlock the full potential of this compound and its analogs for therapeutic applications. Future work involving gene knockouts, heterologous expression, and in vitro characterization of the biosynthetic enzymes will be crucial for a definitive understanding of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The regulatory cascades of antibiotic production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and characterization of a glycosyltransferase gene involved in the biosynthesis of anthracycline antibiotic beta-rhodomycin from Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BGC0000212 [mibig.secondarymetabolites.org]

Cinerubin A: A Technical Overview of its Molecular Properties and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Cinerubin A is an anthracycline antibiotic with emerging interest in the field of oncology. This technical guide provides a comprehensive overview of its molecular characteristics, proposed mechanisms of action, and relevant experimental protocols for its investigation. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Molecular Profile

This compound is a glycosylated polyketide belonging to the anthracycline family of natural products. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₂H₅₃NO₁₆[1] |

| Molecular Weight | 827.87 g/mol [1] |

| CAS Number | 34044-10-5[1] |

| Class | Anthracycline Antibiotic |

| Biological Activity | Antibacterial, Antifungal, Antiparasitic, Anticancer[1] |

Mechanism of Action and Signaling Pathways

As an anthracycline, the primary mechanism of action of this compound is believed to be similar to other members of its class, such as doxorubicin and daunorubicin. This involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.

The inhibition of topoisomerase II by this compound is thought to stabilize the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA. The resulting DNA damage triggers a cellular response, activating signaling pathways that lead to cell cycle arrest and apoptosis.

A key pathway initiated by DNA double-strand breaks is the ATM/Chk2 signaling cascade. ATM (Ataxia Telangiectasia Mutated) kinase is activated in response to DNA damage and, in turn, phosphorylates and activates the checkpoint kinase Chk2. This cascade can lead to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair. If the damage is too severe, these pathways can trigger programmed cell death (apoptosis).

The tumor suppressor protein p53 also plays a crucial role in the cellular response to this compound-induced DNA damage. Activated p53 can halt the cell cycle and induce apoptosis by transcriptionally activating pro-apoptotic genes, such as BAX and PUMA. These proteins promote the release of cytochrome c from the mitochondria, initiating the caspase cascade that executes apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer activity of this compound. These methodologies are based on standard assays used for anthracycline antibiotics.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, U251, NCI-H460)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Topoisomerase II Inhibition Assay

This assay assesses the ability of this compound to inhibit the activity of topoisomerase II.

Materials:

-

Supercoiled plasmid DNA

-

Human topoisomerase II enzyme

-

Reaction buffer

-

ATP

-

This compound

-

DNA loading dye

-

Agarose gel

-

Electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Set up reaction tubes containing supercoiled plasmid DNA, reaction buffer, and ATP.

-

Add varying concentrations of this compound or a known topoisomerase II inhibitor (positive control) to the tubes.

-

Initiate the reaction by adding topoisomerase II enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding DNA loading dye containing a protein denaturant (e.g., SDS).

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize it using a gel imaging system. Inhibition of topoisomerase II will result in the persistence of supercoiled DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., cold 70% ethanol)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound or a vehicle control for a defined period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. Its classification as an anthracycline suggests a well-established mechanism of action involving DNA damage and the induction of apoptosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its therapeutic potential and elucidate the specific molecular pathways it modulates. Further studies are warranted to fully characterize the efficacy and safety profile of this compound in preclinical models.

References

Cinerubin A Analogues and Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin A, a member of the anthracycline class of antibiotics, has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document synthesizes available data to serve as a resource for researchers and professionals in the field of drug discovery and development. While specific data on a wide range of this compound analogues is limited, this guide supplements the available information with data from closely related anthracyclines to provide a broader context for structure-activity relationships and future research directions.

Introduction to this compound and Anthracyclines

Cinerubins are a subgroup of anthracycline antibiotics produced by various Streptomyces species. Like other anthracyclines, such as the well-known chemotherapeutic agents doxorubicin and daunorubicin, cinerubins possess a tetracyclic aglycone core linked to one or more sugar moieties. The structural complexity and dense stereochemistry of these molecules have made them challenging synthetic targets, yet their potent biological activity continues to drive research into new analogues with improved efficacy and reduced toxicity.

The general mechanism of action for anthracyclines is multifactorial and includes:

-

DNA Intercalation: The planar aromatic core of the molecule inserts between DNA base pairs, disrupting DNA replication and transcription.[1][2]

-

Topoisomerase II Inhibition: Anthracyclines can stabilize the covalent complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological stress. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.[1][2][3]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids.[1][4]

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and other anthracyclines is a complex endeavor, typically involving the synthesis of the aglycone and the sugar moieties separately, followed by a glycosylation reaction.

General Synthetic Strategies:

-

Aglycone Synthesis: The tetracyclic core of anthracyclines can be constructed through various methods, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and other multi-step sequences.

-

Sugar Moiety Synthesis: The deoxysugars found in anthracyclines are often synthesized from more common monosaccharides through a series of protecting group manipulations, deoxygenations, and aminations.

-

Glycosylation: The coupling of the aglycone and the sugar is a critical step. Common methods involve the use of glycosyl halides, thioglycosides, or glycosyl trichloroacetimidates as donors, activated by a suitable promoter. For instance, a general process for preparing anthracycline glycosides involves reacting the aglycone with a protected sugar halide in an inert solvent in the presence of a silver salt and a dehydrating agent.[3] Subsequent deprotection of the sugar and aglycone hydroxyl and amino groups yields the final product.

Biological Activity of Cinerubin Analogues and Derivatives

The biological activity of cinerubins and their analogues is primarily focused on their anticancer and, to a lesser extent, antibacterial properties.

Anticancer Activity

Limited publicly available data exists for a wide range of purified this compound analogues. However, studies on Cinerubin B and crude extracts containing cinerubins have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Cinerubin B and Related Compounds

| Compound/Extract | Cell Line | Cancer Type | IC50/TGI | Reference Compound (Doxorubicin) IC50 |

| Purified Cinerubin B | L1210 | Murine Leukemia | 15 nM | ~13 nM |

| Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) | MCF-7 | Breast Adenocarcinoma | < 0.25 µg/mL (TGI) | ~1.2 µM |

| Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) | U251 | Human Glioblastoma | 3.05 µg/mL (TGI) | ~0.2 µM |

| Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) | NCI-H460 | Human Lung Carcinoma | 0.57 µg/mL (TGI) | ~13 nM |

| Streptomyces sp. CMAA 1527 Crude Extract (contains Cinerubin B) | 786-0 | Kidney Cancer | Not specified | Not specified |

| Azido-deoxygalactoside of Daunorubicin (analogue) | HeLa | Cervical Cancer | 27.1 - 74.6 µM | Not specified |

| Azido-deoxygalactoside of Daunorubicin (analogue) | MDA-MB-231 | Breast Cancer | 27.1 - 74.6 µM | Not specified |

| Azido-deoxygalactoside of Daunorubicin (analogue) | MCF-7 | Breast Cancer | 27.1 - 74.6 µM | Not specified |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. TGI (Total Growth Inhibition) is the concentration that causes complete inhibition of cell proliferation. These values are not directly comparable but provide an indication of potency. The data for the crude extract does not represent the activity of purified Cinerubin B.[5][6]

Experimental Protocols

General Protocol for the Synthesis of Anthracycline Glycosides

This protocol provides a general framework for the glycosylation step in the synthesis of anthracycline analogues.[3]

Materials:

-

Anthracycline aglycone (e.g., daunomycinone)

-

Protected glycosyl donor (e.g., 2-azido glucosyl or galactosyl donors)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Promoter (e.g., silver trifluoromethanesulfonate, trimethylsilyl trifluoromethanesulfonate (TMSOTf), HgO/HgBr2)

-

Molecular sieves (4 Å)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve the anthracycline aglycone in the anhydrous solvent under an inert atmosphere.

-

Add activated molecular sieves to the solution to ensure anhydrous conditions.

-

Add the protected glycosyl donor to the reaction mixture.

-

Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Add the promoter to the reaction mixture.

-

Stir the reaction at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with saturated sodium bicarbonate solution).

-

Warm the reaction mixture to room temperature and dilute with the reaction solvent.

-

Filter the mixture through celite to remove solid residues.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected anthracycline glycoside.

-

Perform deprotection of the protecting groups on the sugar and aglycone to obtain the final anthracycline analogue.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (this compound analogues/derivatives)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Air Drying: Allow the plates to air dry completely.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values for each compound.

Signaling Pathways and Mechanism of Action

The cytotoxic effects of cinerubins and other anthracyclines are mediated by complex signaling pathways, primarily those involved in the DNA damage response, cell cycle regulation, and apoptosis.

Future Directions and Conclusion

This compound and its analogues represent a promising area for the development of new anticancer agents. The core anthracycline scaffold provides a validated starting point for medicinal chemistry efforts. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship. Key areas for exploration include:

-

Modification of the Sugar Moieties: Altering the sugar residues can impact the compound's DNA binding affinity, cellular uptake, and interaction with efflux pumps, potentially overcoming drug resistance.

-

Derivatization of the Aglycone: Modifications to the tetracyclic core can influence the compound's redox potential and its ability to intercalate into DNA.

-

Conjugation to Targeting Ligands: Attaching this compound analogues to molecules that specifically recognize cancer cells could enhance their therapeutic index.

References

- 1. benchchem.com [benchchem.com]

- 2. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. teses.usp.br [teses.usp.br]

- 4. N-Alkylation of Anthracycline Antibiotics by Natural Sesquiterpene Lactones as a Way to Obtain Antitumor Agents with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cinerubin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin A is an anthracycline antibiotic with potent anti-tumor properties. As a member of this class of chemotherapeutic agents, its mechanism of action primarily involves the disruption of DNA and RNA synthesis, ultimately leading to programmed cell death, or apoptosis, in cancer cells. These application notes provide a comprehensive guide for the preparation and use of this compound in a research setting, with a focus on in vitro cell culture applications. Detailed protocols for stock solution preparation and a common cell viability assay are provided, along with a summary of its mechanism of action.

Physicochemical and Handling Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₅₃NO₁₆ | [1] |

| Molecular Weight | 827.87 g/mol | [1] |

| Appearance | Red-colored solid | |

| Solubility | Soluble in DMSO, dichloromethane, ethanol, methanol | |

| Storage (Powder) | Store at -20°C for up to 4 years | |

| Storage (Stock Solution in DMSO) | -20°C for up to 1 month; -80°C for up to 1 year |

Note on Handling: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a designated chemical fume hood.

Mechanism of Action: Induction of Apoptosis

This compound, like other anthracyclines, exerts its cytotoxic effects through a multi-faceted mechanism that culminates in the induction of apoptosis. The primary modes of action include:

-

DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptotic pathways.

-

Topoisomerase II Inhibition: The compound can also interfere with the function of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. Inhibition of this enzyme leads to DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of ROS. Elevated ROS levels induce oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic signaling.

The induction of apoptosis by this compound can proceed through two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting concentration for in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or amber vials

-

Analytical balance

-

Vortex mixer

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 827.87 g/mol × 1000 mg/g = 8.28 mg

-

-

Weighing: In a chemical fume hood, carefully weigh approximately 8.28 mg of this compound powder into a sterile, tared microcentrifuge tube or amber vial. Record the exact weight.

-

Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder to achieve a final concentration of 10 mM. For an exact weight of 8.28 mg, add 1 mL of DMSO.

-

Mixing: Securely cap the tube and vortex the solution until the this compound is completely dissolved. The solution should be clear and red. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

-

Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol provides a general workflow for evaluating the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay.

-

Important: Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Also include wells with medium only as a blank control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

-

Caption: MTT assay experimental workflow.

References

Application Notes and Protocols for Determining Cell Viability with Cinerubin A using an MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a variety of cancers. These compounds primarily exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to the induction of DNA double-strand breaks, ultimately triggering apoptotic cell death.[1][2][3] The assessment of cell viability and cytotoxicity is a cornerstone of pre-clinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

This document provides a detailed protocol for utilizing the MTT assay to evaluate the in vitro efficacy of this compound on cancer cell lines. It also includes a summary of available quantitative data for a closely related compound, Cinerubin B, and diagrams illustrating the experimental workflow and the putative signaling pathway of this compound.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[5] This reduction only occurs in viable cells with intact mitochondrial function. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

Due to the limited availability of public data specifically for this compound, the following table summarizes the cytotoxic activity of its close analog, Cinerubin B, and the widely used anthracycline, Doxorubicin, for comparative purposes. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Compound | Cell Line | Cancer Type | IC50 Value |

| Cinerubin B | L1210 | Murine Leukemia | 15 nM[7] |

| Doxorubicin | Saos-2 | Osteosarcoma | Apoptosis induced at 48h[8] |

| Doxorubicin | HL-60 | Human Leukemia | Apoptosis induced after 7h[9] |

Note: The data for Cinerubin B is presented as a proxy due to the structural similarity with this compound. Researchers should determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

Materials and Reagents

-

This compound

-

Selected cancer cell line(s) (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol for MTT Assay with this compound

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Incubation:

-

After the treatment period, carefully aspirate the medium containing this compound.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Putative Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

- 1. Cinerubin B hcl | 35906-51-5 | Benchchem [benchchem.com]

- 2. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 3. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cinerubin A-Induced Apoptosis: Detection by Annexin V Staining and Flow Cytometry

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinerubin A is an anthracycline antibiotic that has demonstrated potential as an anticancer agent.[1] A key mechanism by which many chemotherapeutic agents, including anthracyclines, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[2] This application note provides a detailed protocol for the quantitative assessment of this compound-induced apoptosis using the Annexin V-FITC apoptosis detection assay followed by flow cytometry.

The Annexin V assay is a widely used method for detecting early-stage apoptosis. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[3] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a viability stain. PI is excluded from live cells and early apoptotic cells with intact membranes, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[4][5]

Principle of the Assay

This protocol utilizes a dual-staining method with FITC-conjugated Annexin V and propidium iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).

Data Presentation

The following table summarizes hypothetical data from an experiment where a human cancer cell line (e.g., HeLa) was treated with varying concentrations of this compound for 24 hours.

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 0.1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |

| 0.5 | 60.3 ± 4.5 | 25.8 ± 2.3 | 13.9 ± 1.9 |

| 1.0 | 35.1 ± 3.9 | 40.2 ± 3.1 | 24.7 ± 2.5 |

| 5.0 | 10.7 ± 2.8 | 35.5 ± 4.2 | 53.8 ± 5.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

-

This compound

-

Human cancer cell line (e.g., HeLa, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

-

Microcentrifuge

-

Cell culture incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Experimental Procedure

-

Cell Seeding:

-

For adherent cells, seed 1-2 x 10^5 cells per well in a 6-well plate.

-

For suspension cells, seed 2-3 x 10^5 cells per mL in a culture flask.

-

Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

-

Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Adherent cells:

-

Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Combine the trypsinized cells with the collected culture medium.

-

-

Suspension cells:

-

Transfer the cell suspension to a centrifuge tube.

-

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes between washes.[4]

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[6]

-

Add 5 µL of Annexin V-FITC to the cell suspension.[6]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]

-

Add 5 µL of Propidium Iodide.

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[7]

-

Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Visualizations

Caption: this compound Apoptosis Assay Workflow.

Caption: Principle of Annexin V Apoptosis Detection.

References

- 1. A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. bosterbio.com [bosterbio.com]

Cinerubin A Administration for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the administration of Cinerubin A in animal models is limited in publicly available literature. The following application notes and protocols are therefore based on established methodologies for the broader class of anthracycline antibiotics, such as Doxorubicin. Researchers should consider these as a starting point and conduct dose-finding and toxicity studies to establish the optimal administration parameters for this compound.

Introduction

This compound is an anthracycline antibiotic produced by various Streptomyces species[1]. Like other anthracyclines, it is expected to exhibit antitumor activity by intercalating with DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis[2]. Animal studies are crucial for evaluating the efficacy, pharmacokinetics, and toxicity profile of this compound. This document provides a comprehensive guide to the administration of this compound in preclinical animal models, primarily focusing on mice and rats.

Data Presentation: Administration of Anthracyclines in Rodent Models